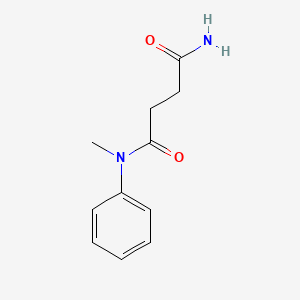

N-methyl-N-phenylbutanediamide

Beschreibung

N-Methyl-N-phenylbutanediamide is a diamide compound characterized by a four-carbon backbone (butanediamide) with methyl and phenyl substituents on the nitrogen atoms. This structure confers unique physicochemical properties, including hydrogen-bonding capabilities due to the amide groups and steric/electronic effects from the aromatic and alkyl substituents.

Eigenschaften

IUPAC Name |

N'-methyl-N'-phenylbutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-13(9-5-3-2-4-6-9)11(15)8-7-10(12)14/h2-6H,7-8H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSYQUPRHPFIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methyl-N-phenylbutanediamide can be synthesized through several methods. One common synthetic route involves the reaction of butyryl chloride with N-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at room temperature .

Industrial Production Methods

Industrial production of N-methyl-N-phenylbutanediamide often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-phenylbutanediamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of dilute acids or bases, it can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Hydrolysis: Butyric acid and N-methylaniline.

Reduction: N-methyl-N-phenylbutylamine.

Substitution: Depends on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-phenylbutanediamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-methyl-N-phenylbutanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

A comparison of N-methyl-N-phenylbutanediamide with structurally related compounds reveals key differences in substituents, molecular symmetry, and functional groups:

Physicochemical Properties

- Hydrogen Bonding: N-Methyl-N-phenylbutanediamide likely forms intermolecular hydrogen bonds via its amide groups, similar to N-(4-methylphenyl)-N′-phenylbutanediamide, which exhibits layered molecular packing due to N–H···O interactions . In contrast, N,N-dimethylbutyramide lacks hydrogen-bond donors (due to N-methylation), reducing its ability to form such networks .

- Thermal Stability : Aromatic substituents (e.g., phenyl groups) enhance thermal stability compared to aliphatic analogs like N-ethylbutanamide. For example, N-benzylacetoacetamide decomposes at ~200°C, while N-ethylbutanamide has a lower melting point (~50°C) .

- Solubility : The phenyl group in N-methyl-N-phenylbutanediamide may reduce solubility in polar solvents compared to N,N-dimethylbutyramide, which is highly miscible in water and alcohols .

Q & A

Q. What are the optimal synthetic routes for N-methyl-N-phenylbutanediamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling reactions between substituted anilines and dicarboxylic acid derivatives. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., HATU or EDC for amide bond formation). For example, adjusting stoichiometric ratios of N-methylaniline to butanedioic acid derivatives can improve yields from ~50% to >80% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate high-purity product.

Q. How can structural characterization of N-methyl-N-phenylbutanediamide be systematically validated?

Methodological Answer: Use a multi-technique approach:

- X-ray crystallography resolves hydrogen-bonding networks and confirms stereochemistry (e.g., monoclinic crystal systems with P2₁/c space groups, as seen in structurally related diamides) .

- NMR spectroscopy : NMR should show distinct signals for methyl groups (~2.8–3.2 ppm) and aromatic protons (7.0–7.5 ppm). NMR confirms carbonyl resonances at ~165–175 ppm .

- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] at m/z 295.1312 for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-methyl-N-phenylbutanediamide derivatives?

Methodological Answer: Conduct meta-analyses using statistical tools to quantify heterogeneity (e.g., Higgins’ I statistic) . For example, if studies report conflicting IC values in enzyme inhibition assays, stratify data by assay type (e.g., fluorescence vs. radiometric) or cell lines. Validate findings through orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational strategies predict the supramolecular assembly of N-methyl-N-phenylbutanediamide in solid-state studies?

Methodological Answer: Employ density functional theory (DFT) to model intermolecular interactions (e.g., N–H···O hydrogen bonds) and compare with experimental XRD data . Software like Mercury (CCDC) can simulate packing diagrams and identify π-π stacking distances (typically 3.5–4.0 Å for phenyl groups) .

Q. How do substituent effects on the phenyl ring influence the compound’s physicochemical properties?

Methodological Answer: Perform Hammett linear free-energy analyses by introducing electron-withdrawing (e.g., -NO) or donating (-OCH) groups. Measure logP (via shake-flask method) and correlate with substituent σ values. For example, para-nitro groups increase hydrophobicity (logP +0.5) and reduce solubility in aqueous buffers .

Q. What protocols ensure reproducibility in kinetic studies of N-methyl-N-phenylbutanediamide’s degradation under physiological conditions?

Methodological Answer: Use standardized buffer systems (e.g., PBS at pH 7.4) with controlled temperature (37°C) and LC-MS/MS monitoring. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Pseudo-first-order kinetics typically apply, with half-life calculations requiring ≥5 time points .

Methodological Resources

- Data Repositories : Use Chemotion or RADAR4Chem for FAIR-compliant data sharing .

- Heterogeneity Analysis : Apply RevMan or MetaXL to calculate I and assess study variability .

- Synthetic Protocols : Refer to patents or peer-reviewed syntheses avoiding proprietary methods (e.g., WO2016124526 for analogous diamides) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.